molecular formula C18H31GdN4O9 B1674391 Gadobutrol CAS No. 138071-82-6

Gadobutrol

Cat. No. B1674391
CAS RN: 138071-82-6
M. Wt: 604.7 g/mol
InChI Key: ZPDFIIGFYAHNSK-CTHHTMFSSA-K
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Description

Gadobutrol is a gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity . It is given by injection before the MRI to help diagnose problems in the brain, spine, breast, and other parts of your body . Gadobutrol injection is also used for magnetic resonance angiography (MRA) to evaluate known or suspected supra-aortic or renal artery disease in adults and children .


Synthesis Analysis

The synthesis of Gadobutrol involves reacting cyclen (1,4,7,10-tetraazacyclododecane) with 4,4-dimethyl-3,5,8-trioxabicyclo [5,1,0]octane and lithium chloride in isopropanol at elevated temperatures . The crude ligand is then reacted with gadolinium oxide in water at elevated temperatures .


Molecular Structure Analysis

Gadobutrol is a modification of the Gd-DO3A compound where a trihydroxybutyl group is attached to the macrocyclic ligand to ensure high hydrophilicity . The ligand contains two chiral carbons at C-13 and C-14, therefore, the product is a racemic mixture of (13R, 14S)− and (13S, 14R)− .


Chemical Reactions Analysis

Gadobutrol is formulated at twice the gadolinium ion concentration of other GBCAs, resulting in a narrower bolus and consequently, improved dynamic image enhancement . As high concentrations of free gadolinium (Gd 3+) ions are potentially toxic, all GBCAs are formulated as a central Gd 3+ ion surrounded by a linear or macrocyclic chelate ligand .


Physical And Chemical Properties Analysis

The molecular weight of Gadobutrol is 604.72 g/mol . The chemical formula is C18H31GdN4O9 .

Scientific Research Applications

Diagnostic Contrast-Enhanced MRI and MRA

Gadobutrol is widely used as a contrast agent in magnetic resonance imaging (MRI) and magnetic resonance angiography (MRA). It enhances the visualization of pathological lesions in the central nervous system (CNS) and other body regions, aiding in accurate diagnosis .

High-Throughput Cardiac MRI (CMR)

In cardiac MRI, Gadobutrol is utilized for high-throughput imaging. Research suggests a standardized protocol using a dose of 0.1 mmol/kg before cine-imaging and performing late gadolinium enhancement (LGE) imaging 10 minutes after injection for optimal results .

properties

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDFIIGFYAHNSK-CTHHTMFSSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31GdN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027434
Record name Gadobutrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

1.3 g/mL at 37 °C
Record name Gadobutrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Gadobutrol

CAS RN

770691-21-9
Record name Gadobutrol
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URL https://commonchemistry.cas.org/detail?cas_rn=770691-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gadobutrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]-
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GADOBUTROL
Source FDA Global Substance Registration System (GSRS)
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Record name Gadobutrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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